Di(2-pyrimidinyl) sulfide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

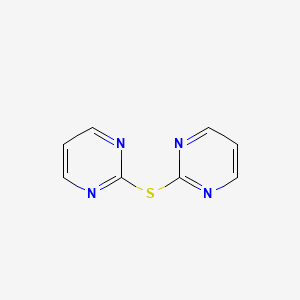

Di(2-pyrimidinyl) sulfide is an organic compound characterized by the presence of two pyrimidine rings connected by a sulfur atom. This compound has been utilized in various chemical syntheses, particularly in the formation of silver(I) complexes. The molecular structure of this compound includes 20 bonds, 14 of which are non-hydrogen bonds, and it features 12 aromatic bonds.

准备方法

The synthesis of Di(2-pyrimidinyl) sulfide can be achieved through several methods. One common approach involves the use of pyrimidinyl sulfones as electrophiles in Ni-catalyzed Suzuki−Miyaura cross-coupling reactions. This method allows for the facile synthesis of 2,4-disubstituted pyrimidines that are pharmaceutically relevant . Another method involves a one-pot thiol-free synthetic approach using benzyl bromides in the presence of potassium thioacetate and Oxone® . This method is efficient and environmentally friendly, avoiding the use of metal catalysts.

化学反应分析

Oxidation Reactions

Di(2-pyrimidinyl) sulfide undergoes oxidation to form sulfoxides and sulfones under controlled conditions. While direct experimental data on this compound is limited, analogous sulfur-containing heterocycles (e.g., diaryl sulfides) exhibit predictable oxidation pathways:

-

Sulfoxide formation : Mild oxidizing agents (e.g., H2O2) convert the sulfide bridge (-S-) to sulfoxide (-SO-).

-

Sulfone formation : Stronger oxidants (e.g., KMnO4) further oxidize sulfoxides to sulfones (-SO2-) .

This reactivity aligns with general sulfide chemistry and is critical for tuning electronic properties in coordination complexes.

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its dual pyrimidine nitrogen donors and sulfide sulfur atom:

Silver(I) Complexes

This compound acts as a bridging ligand in high-nuclearity silver clusters. For example:

-

Reaction with AgNO3 yields polynuclear structures like [Agn(S-pyrimidine)m]x+, where the sulfide sulfur facilitates Ag–S bonding.

Ruthenium Complexes

Analogous to di-2-pyridyl sulfide (dps), which forms complexes such as [Ru(dps)2Cl2], the pyrimidine derivative likely coordinates via N,S-chelation. Key findings for related systems include:

Substitution Reactions

The compound participates in Ni-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the synthesis of 2,4-diarylated pyrimidines. Key steps involve:

-

C–S Bond Activation : Nickel catalysts cleave the S–Cpyrimidine bond.

-

Coupling with Aryl Boronates : Aryl groups replace the sulfide moiety, yielding disubstituted pyrimidines .

This method is valuable for synthesizing pharmaceutically relevant heterocycles.

Comparative Reactivity

Mechanistic Insights

科学研究应用

Di(2-pyrimidinyl) sulfide has several scientific research applications:

Coordination Chemistry:

Chemical Reactivity Studies: The compound’s reactivity with various metal complexes has been studied to understand its unique chemical behavior.

Material Science: It has been used to assemble high-nuclearity silver(I) sulfido molecular clusters.

作用机制

The mechanism of action of Di(2-pyrimidinyl) sulfide involves its ability to form stable complexes with metals. The sulfur atom in the compound plays a crucial role in coordinating with metal ions, leading to the formation of various metal complexes. These complexes exhibit unique chemical behaviors, such as sulfur inversion and structural transformations, which are essential for their applications in materials science.

相似化合物的比较

Di(2-pyrimidinyl) sulfide can be compared with other similar compounds, such as:

Di(2-pyridyl) sulfide: This compound also contains two aromatic rings connected by a sulfur atom but differs in the type of aromatic rings (pyridine vs.

Bis(2-pyrimidinyl) disulfide: This compound contains a disulfide bond instead of a single sulfur atom, leading to different chemical properties and reactivity.

This compound is unique due to its specific molecular structure, which allows it to form stable complexes with metals and participate in various chemical reactions.

生物活性

Di(2-pyrimidinyl) sulfide, also known as 2-pyrimidin-2-ylsulfanylpyrimidine, is a compound that has garnered attention for its biological activity, particularly its anti-inflammatory properties. This article delves into the mechanisms of action, biochemical pathways, and relevant case studies associated with this compound.

This compound exhibits its biological effects primarily through the inhibition of key inflammatory mediators. The following mechanisms have been identified:

- Inhibition of Prostaglandin E2 (PGE2) : This compound inhibits the cyclooxygenase (COX) enzymes responsible for PGE2 production, which is a significant mediator of inflammation.

- Reduction of Nitric Oxide Synthase (iNOS) : It also decreases the expression of inducible nitric oxide synthase, further contributing to its anti-inflammatory effects .

- Suppression of Tumor Necrosis Factor-α (TNF-α) : this compound reduces TNF-α levels, a cytokine involved in systemic inflammation .

Biochemical Pathways

The anti-inflammatory effects of this compound are linked to several biochemical pathways:

- Nuclear Factor κB (NF-κB) Pathway : Inhibition of NF-κB leads to reduced expression of various pro-inflammatory genes.

- Leukotriene Synthesis : The compound also affects leukotriene production, which plays a role in inflammatory responses.

- Interleukin Modulation : It modulates the levels of interleukins, further influencing the inflammatory process.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Efficacy : A study demonstrated that derivatives of pyrimidine significantly reduced iNOS and COX-2 mRNA expressions in RAW264.7 cells, indicating potent anti-inflammatory activity. This compound was among the compounds tested .

- Chemical Reactivity : Research indicates that this compound can participate in various chemical reactions that enhance its biological efficacy. For instance, it can form stable complexes with metals, which may influence its pharmacological properties .

- Comparison with Other Compounds : In comparative studies, this compound showed more pronounced anti-inflammatory effects than similar compounds like Di(2-pyridyl) sulfide and Bis(2-pyrimidinyl) disulfide. The unique molecular structure contributes to its specific activity profile .

Data Table: Comparison of Biological Activities

| Compound | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Inhibition of COX, iNOS, TNF-α |

| Di(2-pyridyl) sulfide | Moderate | COX inhibition |

| Bis(2-pyrimidinyl) disulfide | Low | Limited anti-inflammatory effects |

属性

IUPAC Name |

2-pyrimidin-2-ylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLIWXLWROHBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。